Metapristone, also known as N-Demethyl Mifepristone or Desmethylmifepristone, is a synthetic steroid compound. It is a major, active metabolite of Mifepristone (RU486) [, , , , , , ]. While initially recognized for its abortifacient properties, research has increasingly focused on Metapristone's potential as a cancer metastasis chemopreventive agent [, , , , , , , , ]. This shift in focus stems from its ability to inhibit the proliferation and migration of various cancer cell lines, highlighting its potential therapeutic applications beyond its initial classification [, , , , , , , , , , , , ].
Metapristone is primarily synthesized through the N-demethylation of Mifepristone []. This process has been refined to improve efficiency and yield, allowing for the production of gram quantities of Metapristone, crucial for in-depth research and potential clinical development [, , ]. The improved synthesis method utilizes a one-pot preparation, simplifying the process and enhancing scalability for potential future applications [].
Metapristone exhibits a multifaceted mechanism of action, primarily targeting the initial steps of the metastatic cascade [, , , , , , ]. Its anti-metastatic potential is attributed to several key actions:
Interruption of cell adhesion: Metapristone disrupts the adhesion of circulating tumor cells (CTCs) to the vascular endothelium, a critical early step in metastasis [, , , ]. This disruption is potentially mediated through the CYR61/integrin αvβ1 signaling pathway, hindering the ability of cancer cells to attach to and invade distant tissues [].
Induction of apoptosis and cell cycle arrest: Metapristone promotes apoptosis, or programmed cell death, in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins like caspase-3 and poly (ADP-ribose) polymerase []. It also induces cell cycle arrest at the G0-G1 stage, preventing further proliferation [].
Modulation of immune response: Recent research suggests that Metapristone can alleviate lung injury in a mouse model by regulating gut microbiota composition and influencing the production of beneficial metabolites []. This highlights its potential for broader applications beyond cancer, potentially impacting areas like inflammatory and autoimmune diseases.
Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion of Metapristone is crucial for its potential clinical translation [, , , ]. Research in this area focuses on:
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9